Substance P TFA

Receptor Pharmacology Selectivity Profiling NK1 Receptor

Secure the gold-standard reference agonist for NK1 receptor pharmacology. This Substance P TFA (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ · TFA) is the full-length undecapeptide, validated for reproducible NK1 activation in calcium flux, IP3 accumulation, and receptor internalization assays. Unlike C-terminal fragments or biased analogs, it delivers the native signaling profile, ensuring assay comparability across literature. Essential for antagonist screening and GPCR trafficking studies.

Molecular Formula C65H99F3N18O15S
Molecular Weight 1461.7 g/mol
Cat. No. B8069863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSubstance P TFA
Molecular FormulaC65H99F3N18O15S
Molecular Weight1461.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C63H98N18O13S.C2HF3O2/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70;3-2(4,5)1(6)7/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71);(H,6,7)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-;/m0./s1
InChIKeyHJUBUMANGKVTGH-HDKZLILXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Substance P TFA: A Fundamental Tachykinin Neuropeptide for NK1 Receptor Research


Substance P TFA (CAS: 148470-19-3) is a synthetic undecapeptide salt form of the mammalian tachykinin neuropeptide Substance P (SP) [1]. It is characterized by the peptide sequence H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ [1] and a molar mass of 1461.67 g/mol for the TFA salt [2]. As a neurotransmitter and neuromodulator in the central and peripheral nervous systems, SP's biological activity is primarily mediated by the neurokinin 1 (NK1) receptor [1], where it acts as a full agonist [3]. Its role is crucial in diverse physiological processes, including pain transmission, neurogenic inflammation, and smooth muscle contraction, making it an essential tool for investigating these systems [3].

Beyond NK1 Agonism: Why Substance P Selection Dictates Functional Outcomes in Neurokinin Research


The term "NK1 agonist" encompasses a diverse range of compounds, including full-length peptides like Substance P, truncated fragments such as SP(5-11) [1], selective analogs like [Pro9]-SP [2], and small molecule non-peptide agonists. These compounds are not interchangeable due to critical differences in receptor binding kinetics [1], downstream signaling bias, metabolic stability [2], and receptor selectivity profiles across the NK1, NK2, and NK3 subtypes [3]. For instance, C-terminal fragments of SP, while often retaining NK1 binding affinity, can exhibit significantly reduced potency or altered functional activity compared to the full undecapeptide [1]. Consequently, experimental results can vary dramatically based on the specific agonist selected, making the choice of the precise molecular entity—in this case, Substance P TFA—a critical determinant of assay validity and reproducibility.

Quantitative Differentiation of Substance P TFA: A Data-Driven Procurement Guide


Receptor Binding Affinity and Selectivity Profile vs. Endogenous Tachykinins

Substance P demonstrates the highest affinity and functional selectivity for the NK1 receptor among the three primary mammalian tachykinins [1]. In a direct comparison, Substance P exhibited an IC50 of 0.19 ± 0.02 nM at the NK1 receptor, which is 105-fold more potent than its affinity for NK2 (100 ± 39 nM) and 353-fold more potent than its affinity for NK3 (67 ± 19 nM) [1]. In contrast, Neurokinin A (NKA) is most potent at the NK2 receptor (0.32 ± 0.07 nM) [1], while Neurokinin B (NKB) has the highest activity at NK3 (0.37 ± 0.03 nM) [1]. This differential selectivity establishes Substance P TFA as the preferred agonist for experiments designed to probe NK1-mediated functions in systems where NK2 or NK3 receptors are also present.

Receptor Pharmacology Selectivity Profiling NK1 Receptor

Functional Potency in Cardiovascular Models vs. NK1-Selective Analogs

While Substance P is the prototypical NK1 agonist, synthetic undecapeptide analogs have been developed with increased potency [1]. In an anesthetized rat cardiovascular model, Substance P produced a vasodepressor response defined as 100% potency [1]. In the same model, the NK1-selective analog [Sar9, Met(O2)11]SP achieved a significantly greater response of 697% relative to SP [1]. This demonstrates that while SP is the essential baseline, its analogs can offer enhanced potency for applications where a stronger NK1 signal is required, enabling researchers to select the appropriate tool based on the required sensitivity of their assay.

In Vivo Pharmacology Cardiovascular Research NK1 Agonist

Receptor Selectivity Profile vs. A Truncated Peptide Fragment

The peptide fragment Substance P (1-7) TFA offers a distinct functional profile. Unlike the full-length Substance P TFA, which is an NK1 agonist [1], SP(1-7) TFA exhibits anti-nociceptive and anti-inflammatory effects by acting on a different, not fully characterized target . It prevents morphine-induced pain behavior through the spinal NMDA-NO cascade , a mechanism independent of the NK1 receptor. Therefore, while Substance P TFA is used to activate the NK1 pathway, SP(1-7) TFA is employed to study NK1-independent modulation of pain.

Receptor Selectivity NK1 Antagonist Peptide Fragment

Supplier-Specific Purity as a Key Procurement Metric

The purity of Substance P TFA is a critical quality attribute that directly influences experimental reproducibility and data integrity. As documented on vendor technical datasheets, the purity of commercially available Substance P TFA can vary. For instance, one supplier lists a purity of 99.79% , while another reports a higher purity of 99.98% , both as determined by High-Performance Liquid Chromatography (HPLC). A difference of 0.19% absolute purity can translate to a significant variation in active peptide content, especially in sensitive biological assays where small changes in concentration can alter dose-response curves or functional readouts.

Peptide Purity Quality Control HPLC

Validated Applications of Substance P TFA in Research and Development


Pharmacological Validation of Novel NK1 Receptor Antagonists

Substance P TFA serves as the essential positive control and challenge agonist in the development and characterization of NK1 receptor antagonists [1]. Its well-defined potency and selectivity profile [2] allows researchers to establish baseline receptor activation, against which the efficacy of candidate antagonists is measured in functional assays such as calcium flux, inositol phosphate accumulation, or smooth muscle contraction.

Dissecting NK1-Mediated Neuroinflammatory Pathways in Pain Models

The compound is used to selectively activate NK1 receptors to study their specific role in neurogenic inflammation and pain transmission [1]. By administering Substance P TFA in preclinical pain models (e.g., intrathecal or intraplantar injection), researchers can induce NK1-dependent pain and inflammatory responses, separating these effects from those mediated by NK2 or NK3 receptors [2].

Internalization and Trafficking Studies of the NK1 Receptor

Substance P TFA is a key reagent for investigating the cellular mechanisms of G protein-coupled receptor (GPCR) regulation. Its binding to the NK1 receptor induces rapid clathrin-dependent receptor internalization into early endosomes, a process that is critical for both signal termination and receptor resensitization [1]. Fluorescently-labeled Substance P or co-localization studies with NK1-R are standard methods in this field.

In Vitro Studies of Tachykinin Signaling Bias

Given the potential for 'biased agonism' where different agonists can stabilize distinct active conformations of the NK1 receptor, leading to preferential activation of specific downstream pathways (e.g., G protein vs. β-arrestin) [1], Substance P TFA is used as the reference full agonist. Its signaling profile (e.g., relative activation of cAMP vs. IP3 production) is compared against novel synthetic agonists or analogs to identify compounds with potentially novel therapeutic windows [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Substance P TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.